molecular formula C11H9BrMg B1169047 POLY(ARG, TRP) HYDROCHLORIDE CAS No. 119039-92-8

POLY(ARG, TRP) HYDROCHLORIDE

Cat. No.: B1169047
CAS No.: 119039-92-8
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Description

Significance of Designed Peptides in Mimicking Biological Functionality

Designed peptides serve as powerful tools in biomolecular research, offering a modular approach to mimic, explore, and modulate protein functions. These synthetic constructs can accurately replicate protein fragments, allowing for detailed investigation of protein-protein interactions and the underlying molecular mechanisms involved in health and disease sigmaaldrich.com. The ability to incorporate non-proteinogenic amino acids and introduce various chemical modifications further enhances their chemical and structural diversity, as well as their proteolytic stability, making them highly suitable for biological applications sigmaaldrich.com. Beyond probing molecular interactions, protein-mimetic peptides hold promise as inhibitors of disease-associated protein-protein interactions, acting as highly specific and potent modulators of biological pathways with typically lower toxicity compared to traditional small molecules or antibodies nih.gov.

The rational design of peptides enables their self-assembly into dynamic, physical hydrogels that can emulate the mechanical, topological, and biochemical characteristics of native tissue microenvironments nih.govmdpi.com. This ease of preparation, coupled with low batch-to-batch variability, positions assembling peptide hydrogels as versatile biomaterials for applications in tissue engineering, regenerative medicine, drug delivery, and biosensing nih.govmdpi.comnih.gov.

Rationale for Arginine- and Tryptophan-Rich Sequence Design in Biomolecular Systems

Arginine and tryptophan residues are frequently leveraged in peptide design due to their distinct and complementary properties. Arginine, with its guanidinium (B1211019) group, provides a strong cationic charge even under alkaline conditions (pKa > 12.5), facilitating electrostatic interactions with negatively charged biological membranes and macromolecules like DNA and RNA mdpi.com. Tryptophan, on the other hand, possesses a bulky, amphipathic indole (B1671886) side chain, contributing significant hydrophobicity and aromaticity [11 of prev search, 9 of prev search]. The combination of these hydrophilic (arginine) and hydrophobic (tryptophan) characteristics is critical for achieving amphipathicity, a key structural feature for peptides designed to interact with and traverse cell membranes [7 of prev search, 10 of prev search, 11 of prev search].

This unique pairing allows Arg- and Trp-rich peptides to exhibit a range of functions, including potent antimicrobial activity, efficient cell penetration, and the ability to modulate immune responses [6 of prev search, 9 of prev search, 10 of prev search]. The number and position of these amino acids significantly influence peptide function, affecting cellular uptake and antibacterial properties, often linked to the peptides' secondary structure and their interaction with lipid membranes [10 of prev search].

Overview of Research Trajectories for Cationic Amphipathic Peptides

Cationic amphipathic peptides (CAPs) are a prominent class of synthetic peptides whose research trajectories often focus on their membrane-active properties. These peptides, typically short (fewer than 50 amino acids) and positively charged, can adopt α-helical or β-sheet-rich structures with distinct hydrophilic and hydrophobic faces [13 of prev search, 16 of prev search]. Their primary mechanism of action against microorganisms often involves direct cell-surface damage through electrostatic interactions with negatively charged bacterial membranes, leading to membrane disruption, leakage of cellular components, and subsequent cell death [13 of prev search]. This mechanism makes them effective against drug-resistant bacteria, highlighting their potential as alternatives to conventional antibiotics [13 of prev search].

Beyond antimicrobial applications, CAPs are extensively studied as cell-penetrating peptides (CPPs) for the efficient intracellular delivery of diverse cargoes, including DNA, proteins, and nanoparticles [10 of prev search, 15 of prev search]. Research efforts also aim to understand how variations in hydrophobicity, amphipathicity, and the specific composition of cationic amino acids (e.g., lysine (B10760008) vs. arginine) influence their activity and selectivity, particularly in modulating cytotoxicity in cancer cells [17 of prev search]. The design principles often involve optimizing the balance between cationic charge and hydrophobicity to achieve desired membrane interactions while minimizing toxicity to host cells [16 of prev search].

Contextualization of POLY(ARG, TRP) HYDROCHLORIDE within Peptide Science and Engineering

This compound, as a polypeptide composed of arginine and tryptophan residues and protonated by hydrochloride, aligns conceptually with the design principles of cationic amphipathic polymers and peptides discussed above. Such a copolymer would theoretically leverage the membrane-interactive properties conferred by the guanidinium groups of arginine and the hydrophobic indole rings of tryptophan. Depending on its molecular weight, the ratio of arginine to tryptophan, and the specific sequence (if defined, e.g., block vs. random copolymer), this compound would be expected to exhibit characteristics pertinent to biomolecular applications, potentially including antimicrobial activity, cell penetration, or use as a component in biomaterial scaffolds.

However, specific, detailed research findings and data tables solely focused on the chemical compound "this compound" as a defined, characterized copolymer (beyond general principles or studies on homopolymers of arginine or short Arg-Trp peptides) are not extensively documented in the publicly accessible scientific literature searched. Information often pertains to homopolymers like poly-L-arginine hydrochloride, which is widely studied for its cell-penetrating, gene delivery, and antimicrobial properties [1, 5, 11, 20 of prev search, 21 of prev search], or to shorter, sequence-specific Arg-Trp peptides with defined functionalities [6 of prev search, 7 of prev search, 9 of prev search, 10 of prev search, 11 of prev search].

Compound Information

Properties

CAS No.

119039-92-8

Molecular Formula

C11H9BrMg

Origin of Product

United States

Synthesis and Advanced Chemical Characterization of Poly Arg, Trp Hydrochloride Analogues

Spectroscopic and Chromatographic Purity Assessment and Identification

Mass Spectrometry (MS) for Molecular Weight Verification and Sequence Analysis

Mass spectrometry (MS) is a fundamental analytical technique for verifying the molecular weight and often the sequence of synthetic polypeptides like Poly(Arg, Trp) Hydrochloride. Techniques such as Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC/MS), are widely used nih.govtandfonline.com. MS provides highly accurate mass measurements, which are crucial for confirming the molecular mass of the synthesized copolymer, particularly for defined sequences or for determining the average molecular weight and polydispersity of random copolymers. For polyarginine peptides, MALDI-TOF MS has been effectively utilized to confirm the molecular weights of final products nih.gov. The technique is also invaluable for sequence analysis through fragmentation patterns, offering insights into the arrangement of arginine and tryptophan residues within the polymeric chain wiley-vch.de.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation and conformational analysis of polypeptides, including this compound researchgate.netscielo.br. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) can provide atomic-level information about the peptide backbone and side chain conformations, as well as inter-residue interactions researchgate.netmedcraveonline.com. For instance, studies on tryptophan-containing peptides have shown that NMR can define well-structured helical conformations under specific conditions, and reveal details about interactions between tryptophan and arginine residues, such as cation-π interactions which are often observed as stacking interactions researchgate.net. NMR can also provide insights into the flexibility of specific regions of the polypeptide chain, especially in the context of amino acid types like proline, which can influence backbone conformation medcraveonline.com. Furthermore, the localization of tryptophan residues within membrane environments can be explored using NMR, indicating their preferential location at the lipid/water interface or even within the hydrophobic core of lipid bilayers, suggesting various interaction types mdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Aromatic Residue Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed for the quantification of polypeptides and for the characterization of their aromatic amino acid residues, primarily tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe), which absorb in the near-UV region nih.govnptel.ac.in. Tryptophan residues, with their indole (B1671886) moiety, exhibit strong absorption characteristics that are highly sensitive to their local environment and protonation state nptel.ac.inconicet.gov.ar. The absorption of UV radiation by proteins is typically monitored at 280 nm due to the high absorption coefficient of tryptophan and tyrosine at this wavelength nptel.ac.innih.gov. This allows for the estimation of polypeptide concentration based on the number of aromatic residues. UV-Vis spectroscopy can also reveal conformational changes in the polypeptide as the microenvironment of aromatic residues changes, which can be observed as shifts in absorption maxima or changes in intensity conicet.gov.ar. For instance, a new electronic transition characteristic of π-cation interactions involving tryptophan and arginine residues has been observed using UV-Vis, particularly in strong acid solutions or in poly(L-Trp, L-Arg) copolymers, indicating the influence of these interactions on the spectral properties conicet.gov.ar.

Table 1: Molar Absorption Coefficients of Aromatic Amino Acids at 280 nm (Typical Values)

Amino AcidMolar Absorption Coefficient (ε, M⁻¹cm⁻¹)
Tryptophan~5500 - 5690 nptel.ac.in
Tyrosine~1280 - 1490 nptel.ac.in
PhenylalanineLow (absorbs more strongly at ~257 nm)

Note: The exact molar absorption coefficients can vary depending on the protein's folding state and solvent conditions. nptel.ac.in

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is an essential technique for analyzing the secondary structure of polypeptides in solution, including random copolymers like this compound nih.govnih.gov. CD measures the differential absorption of left and right circularly polarized light by chiral molecules, providing characteristic spectral signatures for different secondary structures such as alpha-helices, beta-sheets, and random coils researchgate.netresearchgate.net. For arginine- and tryptophan-rich peptides, CD experiments can determine the predominant secondary structure, which might be a random coil in solution but can adopt more defined structures (e.g., α-helical or β-sheet-like) upon interaction with specific environments, such as lipid membranes researchgate.netnih.govresearchgate.net. For instance, some arginine/tryptophan peptides have shown a random-coil like structure in solution but formed an α-helical like structure when bound to lipid vesicles nih.govchalmers.se. The presence of specific residues, like proline, can also induce polyproline II helix structures, which can be identified by CD nih.gov. CD spectra can indicate the presence of extended conformations or a mixture of secondary structures, with varying contributions of alpha-helix, beta-sheet, and random coil depending on pH and ionic strength researchgate.net.

Advanced Physicochemical Characterization Pertinent to Biological Interactions

Zeta Potential Measurements for Surface Charge Determination

Zeta potential measurements are crucial for determining the effective surface charge of this compound in solution, which is particularly relevant for understanding its potential biological interactions, especially with cell membranes or other charged biomolecules nih.govmdpi.comnih.gov. Polypeptides rich in arginine, due to the guanidinium (B1211019) group, bear net positive charges nih.gov. Therefore, this compound is expected to exhibit a positive zeta potential. This positive charge can influence the peptide's interaction with negatively charged cellular components, such as cell membranes or anionic lipids nih.govtandfonline.com. Studies on arginine-rich peptides have shown that a positive zeta potential is indicative of the stability of peptide-based complexes and can facilitate favorable interactions with cell membranes, which are generally negatively charged mdpi.comtandfonline.com. The magnitude of the zeta potential can also correlate with the number of charged residues; for example, an increase in arginine residues can lead to an increase in zeta potential mdpi.com.

Table 2: Representative Zeta Potential Values for Arginine-rich Peptides/Complexes

Peptide/Complex TypeZeta Potential (mV)Conditions (Example)Source
Peptides-siRNA complexes+10 to +20N/P ratio 40, 25 °C mdpi.com
Poly-arginine modified carriersPositiveDistilled water, 50x dilution nih.gov
AgNP-CPP conjugatesDecreased negativePhysiological saline tandfonline.com
Tryptophan/arginine minimal peptidesPositiveAfter coacervation (indicates charged species presence) nih.govacs.org

Note: Specific values for this compound would depend on its precise composition, molecular weight, and solution conditions.

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Aggregation State Analysis

Dynamic Light Scattering (DLS) is a valuable technique for characterizing the hydrodynamic size distribution and aggregation state of macromolecules, including this compound, in solution nih.govmdpi.com. DLS measures the fluctuations of scattered light intensity over time, which are related to the translational diffusion coefficient of particles. From this, parameters such as the mean hydrodynamic radius (Z-average size) and polydispersity index (PDI) can be determined rsc.orgmalvernpanalytical.com. A high polydispersity index can indicate the presence of multiple particle populations or aggregation rsc.orgunchainedlabs.com. DLS is particularly useful for monitoring the stability of polypeptides and detecting the onset of aggregation, often referred to as the aggregation temperature (Tagg) rsc.orgmalvernpanalytical.com. Arginine, as an amino acid, has been shown to suppress protein aggregation by inhibiting intermolecular interactions among aggregation-prone molecules, which can be observed as a shift in the population of nanoparticles with higher hydrodynamic radii to lower ones in DLS studies researchgate.netnih.gov. Therefore, DLS can be used to assess the impact of environmental factors (e.g., temperature, pH, concentration) on the conformational stability and potential aggregation of this compound malvernpanalytical.comunchainedlabs.com.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) in the Context of Conformation Stability and Self-Assembly

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for elucidating the thermal properties, conformational stability, and self-assembly characteristics of synthetic polypeptides like this compound. While specific thermograms or detailed experimental data for this compound are not directly available in the provided search results, the principles and applications of these techniques are well-established for related amino acid polymers and peptides.

Differential Scanning Calorimetry (DSC) DSC measures the heat flow associated with phase transitions and chemical reactions as a function of temperature or time. For polymers and biopolymers, DSC can identify critical thermal events, including glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature. The glass transition, observed as a step change in the heat capacity, provides insights into the molecular mobility and conformational flexibility of the polymer chains. A higher Tg generally indicates greater rigidity and stability of the amorphous state. Melting transitions, typically endothermic peaks, reflect the thermal energy required to disrupt ordered crystalline or semi-crystalline structures. The enthalpy of melting can correlate with the degree of order within the sample. acs.orgnih.gov

In the context of polypeptides, DSC can reveal:

Conformational Stability: Changes in thermal transitions (Tg, Tm) can indicate alterations in the polypeptide's conformation (e.g., transition from a disordered to an ordered state, or vice versa) and its stability under varying environmental conditions, such as pH or ionic strength. The presence of a well-defined glass transition or melting point suggests a stable polymeric structure. acs.orgnih.gov

Self-Assembly: If this compound exhibits self-assembly into ordered nanostructures (e.g., micelles, fibrils, hydrogels), these processes can sometimes be accompanied by detectable thermal events due to changes in solvation, packing, or intermolecular interactions. For example, some peptides can undergo exothermic thermal amorphization or exhibit specific melting events related to their aggregated forms nih.gov.

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to determine the thermal decomposition profile, volatile content (e.g., water or residual solvents), and thermal stability of materials. The temperature at which significant weight loss occurs indicates the onset of decomposition, providing crucial information about the polymer's thermal resilience. acs.orgnih.gov

For this compound, TGA would be instrumental in:

Thermal Stability Assessment: Determining the temperature range over which the polypeptide remains stable before degradation.

Volatile Content: Quantifying the amount of adsorbed water or residual solvents, which can influence the polypeptide's physical properties and self-assembly behavior.

Decomposition Pathways: Analyzing the stages of weight loss can provide insights into the sequential degradation of different components or functional groups within the polypeptide chain. Studies on various peptides and amino acid derivatives show TGA can reveal events like water release and solvent loss before the primary decomposition of the peptide backbone. nih.gov

Illustrative Data Table: General Thermal Events in Polypeptides (Conceptual)

Thermal EventTechniqueTypical Temperature Range (°C)Associated Phenomenon
Glass Transition (Tg)DSC50-200Onset of molecular mobility, amorphous region stability
Water/Solvent LossTGA25-150Evaporation of adsorbed water or residual solvents
Exothermic EventsDSCVariesCrystallization, thermal amorphization, curing
Melting (Tm)DSC100-300+Disruption of ordered crystalline structures
DecompositionTGA200-500+Thermal degradation of polymer backbone

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis and Intermolecular Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a robust technique for characterizing the molecular structure, identifying functional groups, and probing intermolecular interactions within chemical compounds, including complex biopolymers like this compound. The technique relies on the absorption of infrared radiation by molecular vibrations, where specific bonds and functional groups absorb at characteristic frequencies. rsc.org

For polypeptides, FTIR spectroscopy provides invaluable insights into:

Vibrational Mode Analysis:

Amide Bands: The most informative region for polypeptides is typically between 1500 and 1700 cm⁻¹, containing the Amide I and Amide II bands.

Amide I (~1600-1700 cm⁻¹): Primarily associated with the C=O stretching vibration of the peptide backbone. Its position and shape are highly sensitive to the polypeptide's secondary structure (e.g., alpha-helices, beta-sheets, random coils, turns). For instance, alpha-helices typically show an Amide I band around 1650 cm⁻¹, while beta-sheets appear around 1630 cm⁻¹ or 1670 cm⁻¹. acs.org

Amide II (~1500-1570 cm⁻¹): Arises from the N-H bending vibration coupled with C-N stretching. Its position also contributes to secondary structure determination. acs.org

Side Chain Vibrations: Characteristic peaks corresponding to the specific functional groups of arginine (e.g., guanidinium group) and tryptophan (e.g., indole ring) can be identified. For example, aromatic C=C stretching vibrations can be observed, and C=O vibrations from amino acid residues are typically present. acs.orgmdpi.com

Hydrochloride Presence: The presence of protonated amine groups due to hydrochloride counterions can also influence the vibrational modes of the amine and amide groups.

Intermolecular Interactions:

FTIR is highly sensitive to changes in the chemical environment of functional groups, making it excellent for studying intermolecular interactions such as hydrogen bonding. Shifts in vibrational frequencies (e.g., Amide I and Amide II bands, or O-H and N-H stretching vibrations) can indicate the formation or disruption of hydrogen bonds between polypeptide chains, with solvent molecules, or with other interacting species. acs.orgresearchgate.net

New spectral features or changes in band intensities can signify altered molecular environments due to self-assembly, aggregation, or complex formation. For instance, studies on co-amorphous systems involving tryptophan have shown new spectral features indicative of different intermolecular interactions, including hydrogen bonds. acs.orgresearchgate.net

FTIR can be used to confirm the successful modification or incorporation of amino acids into polymeric structures, as observed in studies where L-Arginine modified coatings showed characteristic absorption bands corresponding to various functional groups. mdpi.com

Illustrative Data Table: Key FTIR Absorption Bands in Polypeptides (Conceptual)

Functional Group/VibrationTypical Wavenumber Range (cm⁻¹)Significance
O-H / N-H stretching3200-3500Hydrogen bonding, water content, amino/hydroxyl groups
Amide A (N-H stretching)3270-3330Free N-H groups, less common in structured peptides
Amide I (C=O stretching)1600-1700Highly sensitive to secondary structure (α-helix, β-sheet) acs.org
Amide II (N-H bending)1500-1570Secondary structure indicator acs.org
Aromatic C=C stretching1450-1610 (multiple bands)Presence of aromatic amino acids (e.g., Tryptophan) mdpi.com
C-O stretching (Carboxyl)1700-1725 (protonated)Carboxyl groups in the polypeptide backbone/side chains

Molecular Design Principles and Structure Activity Relationship Sar Studies of Poly Arg, Trp Hydrochloride

Influence of Amino Acid Composition and Sequence on Functional Properties

Role of Arginine Cationicity and Guanidinium (B1211019) Group in Electrostatic Interactions

The arginine residue imparts a positive charge to the polypeptide chain due to its guanidinium group, which is protonated at physiological pH. imgt.org This cationic nature is fundamental to the polymer's ability to engage in electrostatic interactions. The guanidinium group, with its planar structure and multiple hydrogen bond donors, can form strong, multidentate hydrogen bonds with anionic species such as phosphates, carboxylates, and sulfates. nih.govresearchgate.net This capacity for strong electrostatic and hydrogen-bonding interactions is a key driver in the molecular recognition processes involving arginine-containing peptides and proteins. nih.gov

The positive charge of arginine is stabilized by resonance, making its side chain highly basic. imgt.org This inherent basicity and the delocalized positive charge of the guanidinium group are crucial for interactions with negatively charged surfaces and molecules. nih.govresearchgate.net In the context of POLY(ARG, TRP) HYDROCHLORIDE, the arginine residues provide the primary mechanism for electrostatic binding to anionic components. nih.gov Interestingly, studies have shown that arginine-arginine pairing can occur, where the like-charged guanidinium groups attract each other in aqueous environments, a phenomenon attributed to a combination of factors that can overcome electrostatic repulsion. irb.hracs.org

Significance of Tryptophan Hydrophobicity and Indole (B1671886) Ring in Interfacial Interactions

Tryptophan, with its large indole side chain, is not the most hydrophobic amino acid but possesses a distinct preference for interfacial regions, such as the boundary between water and a lipid bilayer. nih.govnih.gov This characteristic is crucial for the interaction of this compound with biological membranes and other surfaces. The indole ring can participate in a variety of non-covalent interactions, including hydrophobic interactions, hydrogen bonding (acting as both a donor and acceptor), and cation-π interactions. mdpi.comresearchgate.net

The ability of tryptophan to anchor at interfaces facilitates the interaction of the entire polypeptide chain with these surfaces. nih.gov Its presence in oligoarginine sequences has been shown to enhance uptake in cells, suggesting a synergistic role with arginine in membrane interactions. nih.gov The indole ring's unique electronic properties, including a permanent dipole moment, contribute to its versatile interaction capabilities. mdpi.com

Cation-Pi Interactions Involving Arginine and Tryptophan Residues and their Impact on Molecular Recognition

A particularly important interaction within this compound is the cation-π interaction between the cationic guanidinium group of arginine and the electron-rich indole ring of tryptophan. nih.govnih.gov This non-covalent force is a significant contributor to the stability and structure of proteins and peptides where these two residues are in proximity. nih.govwikipedia.org The stacking of the planar guanidinium group on top of the aromatic indole ring is a favorable arrangement that enhances molecular recognition. wikipedia.orgresearchgate.net

These cation-π interactions can influence the conformation of the polypeptide, potentially restraining the peptide structure in a conformation suitable for interaction with its target. nih.gov The strength of these interactions is dependent on the distance and relative orientation of the arginine and tryptophan residues. nih.gov The combination of arginine and tryptophan in a polypeptide is known to facilitate enhanced peptide-membrane interactions, highlighting the importance of this specific amino acid pairing. nih.govresearchgate.net

Modulation of Charge Density and Distribution within the Polypeptide Sequence

The spatial arrangement of the charged arginine residues within the sequence is also crucial. A clustered or segregated distribution of charges can lead to different interaction profiles. For instance, the segregation of arginine charges has been shown to be necessary for specific subcellular localizations in certain arginine-rich peptides. nih.gov The sequence of the polypeptide dictates the proximity of cationic charges to hydrophobic domains, influencing the polymer's amphiphilicity and its ability to interact with complex biological interfaces. The reactive groups of polypeptides, including the guanidinium groups of arginine, can be strategically positioned to control the polymer's structure and function. google.com

Conformational Determinants and Structural Flexibility

The three-dimensional structure and flexibility of this compound are governed by the intrinsic properties of its constituent amino acids and their sequence. These conformational aspects are critical for the polymer's activity.

Impact of Amino Acid Spacers (e.g., Glycine (B1666218), Proline) on Arginine Charge Segregation and Flexibility

The introduction of spacer amino acids, such as glycine or proline, between the arginine residues can significantly impact the polymer's conformation and function. These spacers can modulate the segregation of the positive charges and influence the flexibility of the polypeptide backbone.

Glycine , with its small and flexible nature, may not effectively separate the arginine charges, potentially leading to behaviors similar to those of contiguous arginine residues. nih.gov

Proline , on the other hand, introduces a rigid kink in the polypeptide chain. This structural constraint can enforce a more defined separation of the arginine charges, which can be critical for specific molecular interactions and biological activities. nih.gov The rigidity of proline can contribute to a weak but highly multivalent binding profile. nih.gov

Compound Name
This compound
Arginine
Tryptophan
Glycine
Proline

Below is an interactive data table summarizing the pKa and isoelectric point (pI) of the amino acids discussed in this article.

Amino AcidAbbreviationpKa (-COOH)pKa (-NH3+)pKa (Side Chain)pI
ArginineArg1.828.9912.4810.76
TryptophanTrp2.469.41-5.88
GlycineGly2.359.78-6.06
ProlinePro1.9510.64-6.30
Data sourced from various biochemical resources.

Secondary Structure Propensities and Helical Content in Relation to Peptide Design

The secondary structure of this compound is a critical determinant of its biological activity. While poly-L-arginine (P-Arg) predominantly adopts a random coil configuration in solution at physiological pH, it can partially transition to an α-helical structure under specific conditions, such as a pH range of 10.8-11.7. researchgate.net The incorporation of tryptophan residues into the polypeptide chain can significantly influence its conformational preferences.

In studies of de novo designed peptides rich in arginine and tryptophan, the secondary structure is highly dependent on the environment. For instance, some Arg/Trp peptides exhibit a random coil structure in solution but can adopt an α-helical conformation upon binding to lipid vesicles. researchgate.net This induced-fit mechanism is a key aspect of their interaction with cell membranes. However, not all Arg/Trp sequences follow this pattern; many maintain a random coil or adopt a β-sheet structure upon membrane interaction. researchgate.net

A study on a series of cationic linear-, star-, and multi-branched-poly(L-arginine-co-L-phenylalanine), an analogue of poly(Arg, Trp), revealed that these copolymers are characterized by a random coiled microstructure. nih.gov This suggests that the random copolymerization of a hydrophobic residue (like phenylalanine or tryptophan) with arginine may disrupt the propensity for regular secondary structures like α-helices, at least in the absence of a specific interacting partner like a lipid membrane. The design of this compound, therefore, involves a trade-off between the charge-driven solubility and the hydrophobically-driven conformational changes that are essential for bioactivity.

Table 1: Secondary Structure Content of Poly-L-Arginine at Different pH Values

pH α-helix (%) β-sheet (%) Random coil (%)
Alkaline (10.8-11.7) Partial formation Moderate Predominant
Neutral Very small Moderate Predominant

Data derived from studies on poly-L-arginine (P-Arg) which serves as a foundational component of the copolymer. researchgate.net

Self-Assembly Characteristics and Fibril Formation

The self-assembly of this compound into ordered nanostructures, including fibrils, is primarily driven by a combination of non-covalent interactions. These include the electrostatic repulsion between the cationic arginine residues and the hydrophobic and aromatic stacking interactions of the tryptophan side chains. nih.gov The balance of these forces dictates the morphology of the resulting assemblies.

The self-assembly process is often concentration-dependent. For example, a tetrapeptide, Boc-Trp-Leu-Trp-Leu-OMe, initially forms nanospheres at low concentrations, which then fuse into microspheres as the concentration increases. nih.govacs.org This higher-order clustering is stabilized by aromatic interactions between the tryptophan residues on the surface of the spheres. nih.govacs.org The intrinsic fluorescence of tryptophan can be used to monitor this process, as it becomes quenched upon aromatic stacking during self-assembly. nih.govacs.org

In the context of this compound, the positively charged arginine residues would likely be exposed to the aqueous environment on the surface of self-assembled structures, while the hydrophobic tryptophan residues could form the core. This amphipathic arrangement is a common theme in the self-assembly of peptide-based biomaterials. nih.gov The formation of fibrillar structures is a known characteristic of short peptides containing aromatic residues and is a key area of investigation for the development of novel biomaterials. frontiersin.org The interplay of hydrogen bonding, hydrophobic interactions, and π-π stacking among the tryptophan residues, modulated by the electrostatic repulsions of the arginine residues, will ultimately determine the propensity of this compound to form fibrils.

Molecular Weight and Chain Length Effects on Biological Activity

The molecular weight and chain length of this compound are critical parameters that significantly influence its biological activity. Studies on poly-L-arginine have shown a clear correlation between molecular weight and bioactivity. For instance, higher molecular weight poly-L-arginines (e.g., 41 kDa and 83 kDa) have demonstrated significantly higher gene transfection efficiency compared to lower molecular weight versions (e.g., 10 kDa). researchgate.net Similarly, the nasal absorption enhancement effect of poly-L-arginine is dependent on its molecular weight, with higher molecular weight polymers showing a more pronounced effect. nih.gov

However, an increase in molecular weight is often associated with increased cytotoxicity. researchgate.net Therefore, an optimal chain length must be determined to maximize therapeutic efficacy while minimizing adverse effects. For antimicrobial peptides, a minimum length of around 16 residues is often required for maximum potency with low host toxicity. frontiersin.org The incorporation of tryptophan into a poly-arginine backbone is expected to modulate this relationship. The hydrophobic tryptophan residues can enhance membrane interactions, potentially allowing for shorter chain lengths to achieve the same level of biological activity as a longer poly-L-arginine chain.

In a study examining the neuroprotective effects of various arginine-rich peptides, the interplay between arginine content and the presence of other amino acids like tryptophan was highlighted as crucial for efficacy. researchgate.net The optimal molecular weight for this compound will therefore depend on the specific application, balancing the need for sufficient chain length to induce the desired biological response against the risk of increased toxicity.

Table 2: Influence of Poly-L-Arginine Molecular Weight on Biological Effects

Molecular Weight (kDa) Biological Effect Observation Reference
8.9 Nasal Absorption Enhancement Transient effect nih.gov
10 Gene Transfection Lower efficiency researchgate.net
41 Gene Transfection ~100-fold higher efficiency than 10 kDa researchgate.net
45.5 Nasal Absorption Enhancement More pronounced and sustained effect nih.gov
83 Gene Transfection ~100-fold higher efficiency than 10 kDa researchgate.net

This table is based on data for poly-L-arginine, a related homopolymer.

Rational Design Strategies for Enhanced Bioactivity and Selectivity (Excluding Clinical Efficacy)

One primary approach is to vary the ratio of arginine to tryptophan. Increasing the number of arginine residues enhances the cationic character of the polymer, which can improve its affinity for negatively charged microbial membranes. nih.gov Conversely, increasing the tryptophan content enhances hydrophobicity, which can promote deeper insertion into the lipid bilayer and increase biological activity. nih.gov However, excessive hydrophobicity can also lead to non-specific interactions and toxicity. frontiersin.org Therefore, achieving an optimal balance between cationic charge and hydrophobicity is a central goal in the design of these copolymers.

Another design consideration is the use of D-amino acids. Incorporating D-arginine or D-tryptophan can render the polymer resistant to proteolytic degradation, thereby increasing its stability in biological environments. nih.gov Finally, computational modeling and simulation can be employed to predict how changes in sequence and composition will affect the polymer's structure, membrane interactions, and ultimately its bioactivity, thus guiding the rational design process. nih.gov

Biomolecular Interactions and Mechanistic Investigations of Poly Arg, Trp Hydrochloride in Vitro and Cell Free Systems

Membrane Interaction Studies

The interaction of poly(Arg, Trp) hydrochloride with lipid membranes is a multifaceted process, initiated by electrostatic attraction and culminating in membrane perturbation. This process is critical to its function as a potential antimicrobial agent and cell-penetrating peptide. researchgate.net

Electrostatic Interactions with Lipid Bilayers and Phospholipid Headgroups

The initial contact between this compound and a lipid bilayer is predominantly governed by electrostatic forces. The positively charged guanidinium (B1211019) groups of the arginine residues are attracted to the negatively charged phosphate (B84403) groups present in the headgroups of anionic phospholipids (B1166683), which are abundant in bacterial membranes. researchgate.netresearchgate.net This interaction is significantly stronger for arginine compared to other cationic amino acids like lysine (B10760008), a phenomenon sometimes referred to as the "arginine magic." nih.gov This enhanced affinity is attributed to the ability of the guanidinium group to form multiple hydrogen bonds and engage in bidentate interactions with the phosphate moieties of lipids. researchgate.netnih.gov

Studies using model membrane systems, such as large unilamellar vesicles (LUVs), have demonstrated that arginine-rich peptides exhibit a strong binding affinity for bilayers containing anionic phospholipids like phosphatidylglycerol (PG). nih.gov Molecular dynamics simulations further support these findings, revealing that the guanidinium groups of arginine side chains interact more strongly with phospholipid headgroups than the amino groups of lysine. nih.govrsc.org This strong electrostatic interaction is a crucial first step, concentrating the peptide at the membrane surface and facilitating subsequent hydrophobic interactions. researchgate.net Even with neutral zwitterionic membranes, such as those composed of phosphatidylcholine (PC), poly-arginine sequences can adsorb to the surface, a behavior not typically observed with poly-lysine. rsc.org This is driven by strong electrostatic interactions with the lipid phosphate groups. rsc.org

Hydrophobic Insertion and Membrane Destabilization Mechanisms

Following the initial electrostatic binding, the tryptophan residues play a pivotal role in the subsequent interaction steps. Tryptophan has a high affinity for the interfacial region of the lipid bilayer, the area between the hydrophilic headgroups and the hydrophobic acyl chains. researchgate.net The indole (B1671886) side chain of tryptophan, with its amphipathic nature, preferentially partitions into this interfacial zone. researchgate.net This insertion is a key driver for membrane destabilization.

The insertion of tryptophan residues into the membrane interface can lead to several destabilizing effects:

Local Distortion: The bulky indole group can create packing defects in the lipid bilayer, disrupting the ordered arrangement of the lipid molecules. researchgate.net

Increased Water Penetration: The insertion process can pull water molecules and lipid headgroups deeper into the hydrophobic core of the membrane, leading to a localized thinning of the bilayer. researchgate.net

Peptide Structural Changes: Upon binding to lipid vesicles, some arginine- and tryptophan-rich peptides may undergo conformational changes, such as adopting an α-helical structure, which can further facilitate their interaction with the membrane. nih.gov

The interplay between the electrostatic anchoring by arginine and the hydrophobic insertion by tryptophan is synergistic. The initial electrostatic attraction increases the local concentration of the peptide at the membrane surface, which in turn promotes the insertion of tryptophan residues into the lipid bilayer, leading to membrane destabilization. researchgate.net

Formation of Membrane Pores and Permeabilization Events

A significant consequence of the interaction of this compound with lipid membranes is the formation of transient pores, leading to membrane permeabilization. frontiersin.org This pore formation is a key mechanism behind the peptide's antimicrobial activity. researchgate.net Molecular dynamics simulations have shown that arginine-rich peptides can induce the formation of transient, water-filled pores in lipid bilayers. nih.gov

The process is thought to occur as follows:

Peptide Accumulation: High local concentrations of the peptide on the membrane surface, driven by electrostatic interactions, are necessary. acs.org

Membrane Thinning: The insertion of tryptophan and the strong interactions of arginine with lipid headgroups cause local thinning and disorder in the bilayer. researchgate.net

Pore Nucleation: This localized destabilization facilitates the formation of a hydrophilic pore, where the lipid headgroups bend inward to line the channel. nih.gov

Experimental evidence from electrophysiological measurements on planar lipid bilayers and live cells has confirmed that arginine-rich peptides can induce ionic currents, which is consistent with the formation of pores. nih.gov The ability of these peptides to permeabilize membranes is demonstrated by their capacity to cause leakage of fluorescent dyes from liposomes and the uptake of molecules like propidium (B1200493) iodide into bacterial cells. frontiersin.orgnih.gov

Influence of Membrane Composition and Curvature

The composition and physical properties of the lipid membrane significantly influence the interaction with this compound.

Lipid Charge: The presence of anionic lipids, such as phosphatidylglycerol (PG) or cardiolipin, greatly enhances the binding and activity of these cationic peptides due to favorable electrostatic interactions. nih.govnih.gov Peptides show higher leakage-inducing activity in negatively charged liposomes compared to neutral or positively charged ones. nih.gov

Cholesterol: The inclusion of cholesterol in the membrane can modulate the peptide's activity. For instance, some studies have shown that cholesterol can inhibit the internalization of certain arginine-rich peptides into cells, potentially by increasing membrane rigidity and reducing the peptide's ability to create defects. nih.govresearchgate.net

Lipid Packing and Fluidity: The fluidity of the membrane, determined by the nature of the lipid acyl chains (e.g., saturated vs. unsaturated), also plays a role. Membranes with lower packing density or higher fluidity may be more susceptible to peptide-induced disruption. researchgate.net

Membrane curvature is another factor that can affect peptide interactions, although this is a less explored area for this compound specifically.

Nucleic Acid Binding and Condensation

In addition to their membrane-disrupting capabilities, the cationic nature of this compound facilitates its interaction with negatively charged nucleic acids, such as DNA.

Interactions with DNA (e.g., plasmid DNA, specific sequences)

The positively charged arginine residues of the peptide can engage in strong electrostatic interactions with the negatively charged phosphate backbone of DNA. researchgate.net This interaction can lead to the condensation or compaction of DNA into small particles. nih.govgoogle.com

Binding Affinity: Arginine-rich peptides generally exhibit a high binding affinity for DNA. nih.gov While both poly-arginine and poly-lysine bind to DNA, poly-arginine has been reported to precipitate DNA more readily. nih.gov

DNA Compaction: The binding of the peptide neutralizes the negative charges on the DNA, reducing electrostatic repulsion between different segments of the DNA molecule and allowing it to condense into a more compact structure. nih.gov The tryptophan residue, while not directly involved in the electrostatic binding, may contribute to the organization and stability of the resulting peptide-DNA complexes through hydrophobic and cation-pi interactions. google.comcore.ac.uk

The ability of this compound to bind and condense DNA is a critical feature for its potential application in gene delivery, where it could act as a carrier to protect and transport genetic material into cells. google.com

Interactive Data Table: Peptide-Membrane Interaction Summary

Interaction TypeKey Residue(s)Interacting Partner(s)Primary MechanismConsequence
Electrostatic Binding ArginineAnionic Phospholipid HeadgroupsCharge-charge attraction, Hydrogen bondingPeptide accumulation at membrane surface
Hydrophobic Insertion TryptophanLipid Acyl Chains (Interfacial Region)Hydrophobic effect, PartitioningMembrane destabilization, Local disorder
Pore Formation Arginine & TryptophanLipid BilayerCooperative action leading to bilayer disruptionMembrane permeabilization, Ion leakage
DNA Binding ArginineDNA Phosphate BackboneElectrostatic interactionsDNA condensation and complexation

Interactions with RNA (e.g., poly(A) tails)

The interaction between cationic polymers and nucleic acids, such as RNA, is a cornerstone of their biological activity. For this compound, the presence of arginine residues provides a strong positive charge, facilitating electrostatic interactions with the negatively charged phosphate backbone of RNA. This is a fundamental principle in the formation of polyplexes, which are nanoscale complexes of polymers and nucleic acids. uni-muenchen.de The process of nucleic acid condensation by such positively charged polymers is entropically driven. uni-muenchen.de

While direct studies on this compound and its specific interaction with poly(A) tails are not extensively detailed in the provided results, the behavior of its constituent amino acids, arginine and tryptophan, offers significant insights. Arginine-rich peptides are known to interact strongly with RNA. The guanidinium group of arginine is particularly effective at forming hydrogen bonds and electrostatic interactions with the phosphate groups of the nucleic acid backbone. mdpi.comresearchgate.net

The formation of biomolecular condensates through liquid-liquid phase separation (LLPS) is another critical aspect of RNA interactions. Arginine and tryptophan are key amino acids driving LLPS. acs.orgresearchgate.net Minimalistic peptides containing both arginine and tryptophan have been shown to undergo LLPS, a process fundamental to the formation of membraneless organelles that are often rich in RNA. acs.orgresearchgate.net This suggests that this compound could interact with RNA, including poly(A) tails, by promoting or partitioning into such phase-separated condensates.

Mechanisms of Nucleic Acid Condensation and Complex Formation

The condensation of nucleic acids by cationic polymers like this compound is a critical step for applications such as gene delivery. This process involves the neutralization of the negative charges on the nucleic acid backbone by the positively charged polymer, leading to the collapse of the nucleic acid into a compact structure. uni-muenchen.de

The primary driving force for this condensation is the electrostatic interaction between the cationic arginine residues of the polymer and the anionic phosphate groups of the nucleic acids. uni-muenchen.deresearchgate.net This interaction is an entropy-driven process, resulting in the formation of nanosized complexes known as polyplexes. uni-muenchen.de The positive surface potential of these polyplexes can facilitate their interaction with negatively charged cell membranes, inducing cellular uptake. uni-muenchen.de

Research comparing arginine-rich and lysine-rich peptides has revealed that arginine is significantly more effective at condensing DNA. nih.gov The equilibrium spacing between DNA helices condensed by arginine peptides is much smaller than that achieved with lysine peptides, indicating a tighter packing. nih.gov This superior condensation ability of arginine is attributed to both stronger attractive forces and weaker short-range repulsion compared to lysine. nih.gov The guanidinium group of arginine is capable of forming bidentate hydrogen bonds with phosphate groups, a more stable interaction than the single hydrogen bonds formed by lysine's amino group. mdpi.com

The presence of tryptophan alongside arginine in the polymer can further influence nucleic acid condensation. Cation-π interactions between the guanidinium group of arginine and the indole ring of tryptophan are known to be important for the structure and function of arginine- and tryptophan-rich peptides. researchgate.netresearchgate.net These interactions can affect the polymer's conformation and its ability to bind and compact nucleic acids. The hydrophobic nature of tryptophan may also contribute to the stability of the resulting polyplexes.

The process of complex coacervation, a form of liquid-liquid phase separation, is also a key mechanism in nucleic acid condensation. acs.org This involves the association of oppositely charged polyelectrolytes, such as a cationic polymer and an anionic nucleic acid, to form a dense, polymer-rich phase. Minimalistic peptides containing arginine and tryptophan have been shown to undergo this process, highlighting the potential for this compound to condense nucleic acids through this mechanism. acs.orgresearchgate.net

Protein-Protein and Protein-Macromolecule Interactions

This compound, through its constituent amino acids, can significantly modulate protein aggregation and the formation of amyloid fibrils. Arginine is well-established as a suppressor of protein aggregation and is commonly used in the biopharmaceutical industry to maintain protein stability. nih.govresearchgate.net It is believed to act as a "chemical chaperone" by interacting with protein surfaces and preventing their self-association. nih.govresearchgate.net

The mechanisms by which arginine inhibits aggregation are complex. It can form clusters that associate with the surface of proteins through cation-π interactions with aromatic residues like tryptophan and hydrogen bonding with negatively charged residues. researchgate.net This "crowding effect" can stabilize partially unfolded proteins and sterically hinder the hydrophobic protein-protein interactions that lead to aggregation. researchgate.net The ability of arginine to form self-associative clusters is a key factor in its aggregation-suppressing effects. nih.govresearchgate.net

Tryptophan residues, on the other hand, are hydrophobic and their exposure on the protein surface often promotes aggregation. nih.gov However, the interplay between arginine and tryptophan is crucial. Molecular dynamics simulations have suggested that arginine can interact with the aromatic residues of proteins, including tryptophan, through cation-π interactions, which can alter the stability of partially unfolded states and influence fibril formation kinetics. nih.gov

In the context of amyloid-β (Aβ) peptide aggregation, which is associated with Alzheimer's disease, positively charged polymers have been shown to accelerate the process. acs.org However, the specific combination of arginine and tryptophan in this compound could lead to more complex effects. For instance, in studies of apolipoprotein A-I, a mutation introducing an arginine residue enhanced fibril formation, possibly due to its effects on intermolecular interactions. nih.gov The unique properties of the arginine side chain, including its hydrogen-bonding capacity and hydrophobicity, can influence the kinetics of fibril formation. nih.gov

The table below summarizes findings on the effects of related polymers and amino acids on protein aggregation.

Molecule Effect on Aggregation Proposed Mechanism Reference
Arginine Suppresses aggregation of various proteins.Acts as a chemical chaperone, forms clusters on protein surfaces, and sterically hinders protein-protein interactions. nih.govresearchgate.netresearchgate.net
Positively Charged Polymers (e.g., poly-lysine) Accelerate Aβ42 aggregation.Electrostatic interactions that promote nucleation. acs.org
Arginine-rich peptides Can modulate aggregation pathways.Cation-π interactions with aromatic residues and specific hydrogen bonding patterns. nih.govnih.gov

The interactions of this compound with intracellular macromolecules are expected to be diverse and have significant implications for its subcellular localization. Arginine-rich cell-penetrating peptides (AR-CPPs) are known to efficiently internalize into cells, often through endocytic pathways. nih.gov Once inside, their journey to specific subcellular compartments is dictated by their interactions with various macromolecules.

The arginine residues in the polymer play a key role in these interactions. The positive charge of arginine facilitates electrostatic interactions with negatively charged macromolecules such as nucleic acids and certain proteins. uni-muenchen.deresearchgate.net Furthermore, arginine methylation is a known post-translational modification that can control the subcellular localization of proteins. For example, the methylation of arginine residues in the splicing factor SF2/ASF controls its nucleocytoplasmic distribution. nih.gov This suggests that the arginines in this compound could be recognized by cellular machinery that regulates protein localization.

The tryptophan residues also contribute significantly. The indole side chain of tryptophan has a preference for the interfacial region of lipid bilayers, which could influence the polymer's interaction with intracellular membranes, such as those of the endoplasmic reticulum or mitochondria. researchgate.net Cation-π interactions between arginine and tryptophan can also mediate binding to other proteins and macromolecules. nih.govresearchgate.net

The subcellular localization of hnRNP proteins, which are involved in RNA processing, can be influenced by their nucleic acid-binding properties. oup.com For instance, hnRNP F and H bind specifically to poly(rG) and can be purified using this interaction. oup.com This highlights how specific interactions with macromolecules can determine the localization of a protein within the nucleus. Given that this compound can condense nucleic acids, it is plausible that it could co-localize with RNA-rich structures within the cell, such as the nucleolus or stress granules.

Arginine-rich domains are also found in proteins that localize to membraneless organelles formed through liquid-liquid phase separation. preprints.orgfrontiersin.org The ability of arginine and tryptophan to drive LLPS suggests that this compound could be targeted to these compartments.

This compound is expected to be a potent modulator of liquid-liquid phase separation (LLPS), a process that drives the formation of membraneless organelles in cells. acs.orgnih.gov The key to this capability lies in its composition of arginine and tryptophan residues, which are known to be major drivers of LLPS. acs.orgresearchgate.net

LLPS is governed by a network of weak, multivalent interactions. The arginine residues in the polymer contribute strong electrostatic and cation-π interactions. acs.orgpreprints.org The guanidinium group of arginine can interact favorably with the aromatic rings of tryptophan residues, a classic cation-π interaction that promotes self-assembly and phase separation. nih.govacs.org Arginine can also engage in hydrogen bonding. acs.org

Tryptophan residues contribute through hydrophobic and π-π stacking interactions. acs.org The combination of these different types of interactions—electrostatic, cation-π, and hydrophobic—makes peptides containing both arginine and tryptophan particularly prone to undergoing LLPS. acs.orgresearchgate.net

Studies on minimalistic peptides have shown that sequences containing both arginine and tryptophan can undergo self-coacervation (LLPS of a single species) or complex coacervation (LLPS with another molecule, such as ATP or RNA). acs.org The phase separation behavior of such peptides can be modulated by factors like pH and salt concentration. acs.orgmdpi.com For instance, at low salt concentrations, electrostatic repulsion between positively charged arginine residues can inhibit LLPS, while at high salt concentrations, these repulsive forces are screened, allowing attractive interactions to dominate and drive phase separation. nih.govmdpi.com

The ability of this compound to modulate LLPS has significant biological implications. Aberrant LLPS is associated with various diseases, and the introduction of a polymer that can either promote or disrupt phase separation could have profound effects on cellular processes. preprints.orgnih.gov For example, arginine-rich dipeptide repeat proteins, which are implicated in neurodegenerative diseases, are known to cause aberrations in cellular LLPS processes. preprints.org

The table below summarizes the key interactions driving LLPS for arginine and tryptophan.

Amino Acid Interactions Driving LLPS References
Arginine Electrostatic interactions, Cation-π interactions, Hydrogen bonding acs.orgpreprints.orgacs.org
Tryptophan Hydrophobic interactions, π-π stacking acs.org

The interaction of this compound with glycosaminoglycans (GAGs) is expected to be strong and biologically significant. GAGs are long, linear polysaccharides that are highly negatively charged due to the presence of sulfate (B86663) and carboxylate groups. nih.gov They are abundant on the cell surface and in the extracellular matrix, where they play crucial roles in various physiological processes by interacting with a wide range of proteins. nih.gov

The primary mode of interaction between cationic polymers and GAGs is electrostatic. nih.gov The positively charged arginine residues of this compound will be strongly attracted to the negatively charged groups on GAGs like heparin and heparan sulfate. nih.gov

Research has consistently shown that arginine-containing peptides exhibit a higher affinity for GAGs compared to lysine-containing peptides. nih.gov This is attributed to the intrinsic properties of the arginine side chain. The guanidinium group of arginine can form stronger and more extensive hydrogen bonds with the sulfate groups of GAGs compared to the amino group of lysine. nih.gov This results in a more favorable electrostatic interaction and tighter binding. nih.gov

The interaction with GAGs is a critical first step in the cellular uptake of many cell-penetrating peptides. mdpi.com By binding to cell surface GAGs, these peptides can accumulate on the cell membrane, which then triggers their internalization through endocytosis. Therefore, the interaction of this compound with GAGs is likely to be a key determinant of its ability to enter cells and deliver potential cargo.

Liquid-Liquid Phase Separation (LLPS) Modulating Effects

The cellular entry of poly(arginine, tryptophan) hydrochloride and related arginine-rich cell-penetrating peptides (CPPs) is a multifaceted process that does not rely on a single, universal mechanism. In vitro and cell-free studies have revealed that these peptides can utilize two primary, non-mutually exclusive entry routes: direct translocation across the plasma membrane and various forms of endocytosis. nih.govunil.chmdpi.combiorxiv.org The preferred pathway is often dictated by a combination of factors, including the specific peptide sequence and structure, its concentration, the properties of any associated cargo, and the type of cell being investigated. mdpi.comscifiniti.com The inclusion of tryptophan alongside arginine residues is noted to be particularly effective for enhancing cellular penetration. nih.govacademie-sciences.fr

Direct Translocation Across Cell Membranes

Direct translocation is an energy-independent pathway that allows the peptide to directly access the cytosol by crossing the lipid bilayer. mdpi.commdpi.com This mechanism is characterized by its ability to proceed even under conditions that inhibit energy-dependent cellular processes, such as incubation at low temperatures (4°C). nih.gov

The process is initiated by direct, electrostatically driven interactions between the cationic peptide and the anionic components of the plasma membrane. mdpi.com A prominent theory for the translocation event itself is the formation of transient, non-disruptive pores. nih.gov Research supports a model where the accumulation of positively charged peptides on the cell surface induces a local hyperpolarization of the membrane, leading to the formation of temporary water pores approximately 2 nm in diameter. unil.chbiorxiv.org The peptide can then pass through these pores into the cytoplasm. unil.ch

The amino acid composition significantly influences translocation efficiency. The guanidinium groups of arginine are fundamental for the initial binding to the membrane. mdpi.com Tryptophan residues, however, play a crucial role in the subsequent membrane-crossing step. academie-sciences.fr Studies comparing arginine-only peptides (like nona-arginine, R9) with peptides containing both arginine and tryptophan (like RW9) have demonstrated the superior ability of the mixed peptide to penetrate large unilamellar vesicles. mdpi.com The amphipathic character induced by tryptophan is thought to increase membrane fluidity, thereby facilitating translocation. mdpi.com Furthermore, the indole group of tryptophan can engage in π–cation interactions with the choline (B1196258) head groups of membrane lipids such as phosphatidylcholine, further aiding the translocation process. academie-sciences.fr

Table 1: Comparative Translocation Ability of Arginine vs. Arginine/Tryptophan Peptides

Peptide Composition Key Finding Reference
R9 9 Arginine Less effective at crossing lipid vesicles compared to RW9. mdpi.com

| RW9 | 6 Arginine, 3 Tryptophan | Showed enhanced penetration of large unilamellar vesicles, demonstrating the important role of tryptophan-induced amphipathy in membrane translocation. | mdpi.com |

Endocytic Pathways

In addition to direct translocation, this compound and similar arginine-rich peptides can be internalized via energy-dependent endocytic pathways. mdpi.comnih.gov This mode of entry involves the engulfment of the peptide into vesicles, which are then trafficked inside the cell. Several distinct endocytic mechanisms have been implicated in the uptake of these peptides.

Key pathways identified in in vitro models include:

Macropinocytosis: A process involving large-scale remodeling of the cell membrane to form large, irregular vesicles (macropinosomes). This has been identified as a primary uptake mechanism for many arginine-rich CPPs. mdpi.comnih.govmdpi.com

Clathrin-Mediated Endocytosis: A receptor-mediated process that involves the formation of clathrin-coated pits and vesicles. unil.chnih.gov

Caveolin-Mediated Endocytosis: This pathway utilizes caveolae, which are small, flask-shaped invaginations of the plasma membrane rich in caveolin proteins. unil.chnih.gov

The involvement of these pathways has been confirmed in studies using various chemical inhibitors that selectively block a specific route. For instance, research on poly-arginine modified nanostructured lipid carriers (R-NLCs) in A549 lung cancer cells demonstrated that uptake was significantly reduced in the presence of inhibitors for macropinocytosis, clathrin-mediated, and caveolin-mediated endocytosis, confirming that all three pathways contribute to internalization. nih.gov

Table 2: Effect of Endocytosis Inhibitors on Cellular Uptake of Poly-Arginine Modified Nanocarriers in A549 Cells

Inhibitor Targeted Pathway Effect on Uptake Reference
NaN₃ Energy-dependent processes Evident reduction nih.gov
Chlorpromazine Clathrin-mediated endocytosis Evident reduction nih.gov
Indomethacin Caveolin-mediated endocytosis Evident reduction nih.gov

| Colchicine | Macropinocytosis | Evident reduction | nih.gov |

Influence of Cell Surface Receptors and Lipids

The interaction between this compound and the cell surface is the critical initiating step for all subsequent uptake mechanisms. These interactions are primarily governed by the peptide's amino acid composition and the molecular landscape of the plasma membrane.

Interaction with Membrane Lipids: The primary driving force for the initial association is the strong electrostatic attraction between the positively charged peptide and the net negative charge of the cell membrane. nih.gov The guanidinium head group of arginine is particularly adept at this, capable of forming strong, bidentate hydrogen bonds with the anionic phosphate, carboxylate, and sulfate groups present on membrane lipids and proteins. mdpi.comnih.gov Unlike the amine groups of lysine, the guanidinium group can also interact with the glycerol (B35011) groups of phospholipids, allowing for a deeper and more stable insertion into the lipid bilayer. researchgate.net The indole group of tryptophan contributes through π-ion pair interactions, which strengthen the binding of the peptide to the membrane surface. nih.govacademie-sciences.fr

Computational and Theoretical Modeling of Poly Arg, Trp Hydrochloride

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Dynamics

Molecular Dynamics (MD) simulations are a cornerstone for studying the conformational landscape and interaction dynamics of peptides. mdpi.com By simulating the movement of atoms over time based on a given force field (e.g., Amber, GROMACS), MD can reveal how POLY(ARG, TRP) HYDROCHLORIDE behaves in various environments, from its interaction with biological membranes to its tendency to self-assemble. mdpi.comnih.govmdpi.commdpi.com These simulations generate ensembles of different peptide conformations, providing critical information on flexibility, binding modes, and the thermodynamic properties of the system. mdpi.comnih.gov

The interaction of arginine- and tryptophan-rich peptides with cell membranes is a key area of investigation, often explored using both all-atom (AA) and coarse-grain (CG) MD simulations. nih.gov AA simulations provide high-resolution details of interactions, while CG models, such as the MARTINI force field, simplify the system by grouping atoms into single particles, enabling the study of larger systems over longer timescales (e.g., hundreds of nanoseconds or more). nih.govresearchgate.netmdpi.com

Studies on peptides containing Arg and Trp reveal specific roles for each amino acid in membrane interactions. The tryptophan sidechain shows a strong preference for the lipid bilayer's interfacial region, positioning itself between the polar head groups and the hydrophobic core. nih.gov Simultaneously, the cationic guanidinium (B1211019) group of arginine interacts favorably with the anionic phosphate (B84403) groups on the lipid headgroups, anchoring the peptide to the membrane surface. nih.govmdpi.com The combination of these interactions, including potent cation-π interactions between Arg and Trp, facilitates the peptide's association with and potential translocation across the membrane. nih.gov CG-MD simulations have been particularly useful in modeling large-scale events like the insertion of peptides into the bilayer and the formation of transient pores. nih.govmdpi.com

FeatureAll-Atom (AA) SimulationsCoarse-Grain (CG) Simulations
ResolutionExplicit representation of every atom.Groups of atoms are represented as single "beads". nih.gov
TimescaleTypically nanoseconds (ns) to a few microseconds (µs).Hundreds of nanoseconds to milliseconds (ms). nih.gov
System SizeSmaller systems (e.g., single peptide with a small membrane patch).Larger systems (e.g., multiple peptides, large membrane patches). mdpi.com
ApplicationsDetailed analysis of specific interactions, hydrogen bonding, and precise orientation. nih.govStudying large conformational changes, peptide insertion, pore formation, and self-assembly. nih.govresearchgate.net
Example Force FieldsCHARMM, Amber, OPLS. nih.govmdpi.commdpi.comMARTINI, SIRAH. researchgate.netmdpi.com

MD simulations are instrumental in elucidating the binding mechanisms between peptides and nucleic acids like DNA and RNA. For a copolymer such as this compound, simulations can model the interactions between the peptide and the nucleic acid target. The positively charged arginine residues are expected to form strong electrostatic interactions with the negatively charged phosphate backbone of the nucleic acid.

Furthermore, studies on peptide nucleic acid (PNA) analogues show that incorporating arginine residues can preorganize the structure into a helical conformation that enhances binding to complementary DNA and RNA and improves cellular uptake. beilstein-journals.org The tryptophan residues can contribute to binding through hydrophobic and stacking interactions with the nucleobases. Simulations can provide a dynamic picture of how the peptide recognizes and binds to specific nucleic acid sequences or structures, potentially through groove binding or intercalation, which is a known mechanism for molecules containing planar aromatic systems. researchgate.net

Peptides rich in arginine and aromatic residues often exhibit a tendency to self-associate and form oligomers. researchgate.netacs.org MD simulations are a powerful tool to investigate the molecular forces driving this process. For this compound, several key interactions contribute to self-assembly:

Cation-π Interactions : The strong, noncovalent attraction between the cationic guanidinium group of arginine and the electron-rich indole (B1671886) ring of tryptophan is a major stabilizing force. acs.orgresearchgate.net

π-π Stacking : Interactions between the aromatic tryptophan sidechains can lead to stacked arrangements, further stabilizing the oligomeric structure. acs.org

Hydrogen Bonding : Arginine's guanidinium group is an excellent hydrogen bond donor, capable of forming extensive networks with other arginine residues or with the peptide backbone. mdpi.comresearchgate.net

Hydrophobic Interactions : The tryptophan sidechain also contributes to association through hydrophobic effects in an aqueous environment.

Atomistic MD simulations can track the formation of peptide clusters, revealing how these interactions cooperatively lead to the formation of dimers, trimers, and larger oligomers. mdpi.comacs.org This process is fundamental to understanding phenomena such as the formation of biomolecular condensates through liquid-liquid phase separation. elifesciences.org

Table 1: Key Interactions in this compound Self-Association
Interaction TypeParticipating ResiduesDescriptionSignificance
Cation-πArginine (+) and Tryptophan (π)Electrostatic interaction between the guanidinium group and the indole ring. wikipedia.orgStrong, specific interaction that promotes inter-peptide association. acs.orgresearchgate.net
π-π StackingTryptophan and TryptophanStacking of aromatic indole rings.Contributes to the stability of oligomers and condensed phases. acs.org
Hydrogen BondingArginine and Arginine/BackboneDonation of protons from the guanidinium group to acceptors. researchgate.netForms networks that stabilize clusters and larger assemblies. mdpi.com
HydrophobicTryptophanThe tendency of nonpolar sidechains to be excluded from water.Drives the initial association and core formation of aggregates. researchgate.net

The behavior of peptides is profoundly influenced by their interaction with the surrounding solvent and the high concentration of macromolecules found in cellular environments (macromolecular crowding). nih.govacs.org MD simulations can explicitly model the water molecules in the peptide's hydration shell, revealing how they are structured and how they mediate peptide-peptide or peptide-membrane interactions. researchgate.net

Arginine, in particular, has been shown to act as a potent solubilizing agent, preventing the aggregation of hydrophobic and aromatic molecules by forming a "cage-like" solvation layer around them. researchgate.net In crowded environments, the volume occupied by other molecules reduces the available space, which can alter the conformational equilibrium of the peptide and enhance its tendency to associate. acs.orgacs.org Simulations in the presence of crowding agents can mimic these conditions to provide a more biologically relevant understanding of the peptide's behavior. acs.org

Analysis of Peptide Self-Association and Oligomerization

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Detailed Molecular Interactions

While MD simulations are excellent for exploring large-scale dynamics, Quantum Mechanical (QM) and Density Functional Theory (DFT) calculations are used to obtain a more accurate and detailed description of the electronic structure and energetics of molecular interactions. nih.govnih.gov These methods are essential for characterizing the precise nature of the noncovalent forces that govern the structure and function of this compound.

The cation-π interaction between arginine and tryptophan is a primary focus of QM and DFT studies. researchgate.netnih.gov These calculations have confirmed that the interaction is exceptionally strong, comparable in energy to salt bridges and hydrogen bonds. wikipedia.org QM calculations can precisely determine the binding energy and the preferred geometry of the Arg-Trp pair, showing a preference for a stacked conformation. nih.govnih.gov

Table 2: Calculated Cation-π Interaction Energies
Interacting PairMethodCalculated Interaction Energy (kcal/mol)Reference
Arginine - TryptophanQM (ab initio)-2.9 ± 1.4 nih.gov
Arginine - Benzene (model for Phe)HF/6-31G**Ranges from ~ -1 to -7 nih.gov
Lysine (B10760008) - TryptophanQM (ab initio)-3.3 ± 1.5 nih.gov

DFT is also employed to analyze hydrogen bonding networks in detail. nih.govnih.gov For this compound, this involves studying the H-bonds formed by the guanidinium group of arginine, which can act as a multiple H-bond donor, and the indole N-H of tryptophan. researchgate.net These studies can quantify the strength of individual hydrogen bonds and assess their cooperativity, where the formation of one H-bond strengthens its neighbors. This level of detail is critical for understanding the stability of secondary structures and the specificity of intermolecular recognition. nih.gov

Energetic Contributions to Peptide-Target Binding

The binding of this compound to its biological targets, typically the membranes of microbial cells, is a thermodynamically driven process governed by a combination of energetic contributions. The specific amino acid composition—positively charged arginine (Arg) and aromatic, hydrophobic tryptophan (Trp)—creates a powerful synergistic effect for membrane interaction and disruption. nih.gov

The primary energetic drivers include:

Electrostatic Interactions: The arginine residues, which possess a guanidinium group, are protonated at physiological pH, conferring a strong positive charge to the peptide. This net positive charge is a critical factor for the initial, long-range electrostatic attraction to the negatively charged components abundant in bacterial membranes, such as phospholipids (B1166683) (e.g., phosphatidylglycerol) and teichoic acids. nih.govmdpi.com This interaction is the first step in localizing the peptide at the membrane surface.

Hydrophobic Effect: The tryptophan residues, with their large, nonpolar indole side chains, drive the insertion of the peptide into the hydrophobic core of the lipid bilayer. This partitioning from the aqueous environment to the nonpolar membrane interior is energetically favorable and a key component of the peptide's mechanism. nih.gov Tryptophan has a notable preference for the interfacial region of lipid bilayers, positioning itself at the boundary between the lipid acyl chains and the polar head groups. nih.gov

Hydrogen Bonding: The guanidinium group of arginine is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with phosphate and carboxylate groups on the lipid headgroups of the target membrane, further stabilizing the peptide-membrane complex. mdpi.com

Table 1: Key Energetic Contributions to this compound-Target Binding

Interaction Type Contributing Residue(s) Role in Binding
Electrostatic Attraction Arginine (Arg) Initial targeting and adhesion to negatively charged microbial membranes. nih.govmdpi.com
Hydrophobic Effect Tryptophan (Trp) Drives peptide insertion into the nonpolar membrane core. nih.gov
Cation-π Interactions Arginine (Arg) & Tryptophan (Trp) Enhances binding affinity and stabilizes peptide conformation at the membrane interface. nih.govresearchgate.net
Hydrogen Bonding Arginine (Arg) Stabilizes the peptide-membrane complex through interactions with lipid headgroups. mdpi.com

Predictive Modeling for Structure-Activity Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern peptide design. nih.gov QSAR models establish a mathematical correlation between the physicochemical properties of a peptide (the "structure") and its biological activity. acs.org For a copolymer like this compound, these models can predict antimicrobial potency or cytotoxicity by analyzing key molecular descriptors.

The process involves building a model using a "training set" of peptides with known activities. oup.com Descriptors for these peptides, such as those listed in Table 2, are calculated. A statistical method, often employing machine learning or deep learning, is then used to create an equation that links these descriptors to the observed activity. mdpi.com This model can then be used to predict the activity of new, unsynthesized peptide sequences, allowing for the virtual screening of large libraries of potential candidates.

For Arg- and Trp-containing peptides, important descriptors often relate to:

Charge and Cationicity: The number of arginine residues directly influences the net positive charge, a primary determinant of antimicrobial activity. nih.gov

Amphipathicity: The spatial arrangement of Arg and Trp residues, leading to distinct polar and nonpolar faces, is crucial for membrane interaction and can be quantified through helical wheel projections or molecular dynamics simulations. nih.gov

Sequence and Composition: The ratio of Arg to Trp and the total peptide length are critical variables that can be optimized to uncouple antimicrobial efficacy from host toxicity. frontiersin.org

Table 2: Common Physicochemical Descriptors for Peptide QSAR Modeling

Descriptor Category Specific Example(s) Relevance to this compound
Compositional Amino acid count, ratio of Arg to Trp Directly relates to the fundamental building blocks of the peptide. frontiersin.org
Charge-Based Net charge at pH 7, isoelectric point (pI) Predicts electrostatic attraction to microbial membranes. nih.govbiorxiv.org
Hydrophobicity Grand average of hydropathicity (GRAVY), hydrophobic moment Quantifies the driving force for membrane insertion and potential for toxicity. acs.orgfrontiersin.org
Structural Predicted secondary structure (e.g., α-helicity), molecular weight Relates the peptide's conformational tendencies to its function. explorationpub.com

Bioinformatic and Chemoinformatic Approaches to Peptide Design

Bioinformatic and chemoinformatic approaches provide a systematic framework for the de novo design of peptides with desired functionalities. nih.gov These computational strategies leverage vast biological databases and predictive algorithms to guide the creation of novel sequences like this compound, moving beyond simple modifications of existing peptides.

The design process typically follows a multi-step workflow:

Library Generation: A virtual library of peptide sequences is generated based on a set of rules. For this compound, this would involve creating sequences of varying lengths and Arg/Trp ratios.

Descriptor Calculation: For each sequence in the virtual library, a range of physicochemical and structural descriptors is calculated, similar to those used in QSAR modeling. acs.org

Activity & Toxicity Prediction: Machine learning models, often trained on large peptide databases like DBAASP, are used to predict the antimicrobial activity and potential toxicity of each virtual peptide. oup.com This step filters out sequences that are predicted to be inactive or highly toxic.

Structural Analysis and Docking: Promising candidates are subjected to more intensive computational analysis. This can include molecular dynamics simulations to assess their conformational stability and interaction with model lipid bilayers, or molecular docking to predict binding modes with specific protein targets. nih.gov

Lead Candidate Selection: Based on a composite score that considers predicted potency, selectivity, stability, and synthetic feasibility, a small number of lead candidates are selected for experimental synthesis and validation. biorxiv.org

This iterative in silico process dramatically accelerates the discovery pipeline, enabling the exploration of a vast sequence space to identify optimized peptides with high therapeutic potential. nih.govmdpi.com

Table 3: Typical Bioinformatic Workflow for Peptide Design

Step Description Computational Tools / Methods
1. Sequence Generation Creation of a virtual library of candidate peptides based on defined parameters (e.g., length, composition). Custom scripts, combinatorial library generators.
2. Property Filtering High-throughput screening of the library by predicting key physicochemical properties. biorxiv.org QSAR models, online servers for property calculation (e.g., pI, hydrophobicity). acs.org
3. Activity Prediction Use of trained models to predict biological function (e.g., antimicrobial, cell-penetrating). Machine learning models (e.g., SVM), deep learning systems, peptide databases (DBAASP). oup.commdpi.com
4. Structural Modeling Prediction of 3D structure and dynamic behavior in a relevant environment (e.g., in water or near a membrane). Molecular dynamics (MD) simulations, secondary structure prediction. nih.gov
5. Candidate Prioritization Ranking of candidates based on all computed metrics to select the most promising peptides for synthesis. Composite scoring systems, multi-parameter optimization. biorxiv.org

Research Applications and Future Directions for Poly Arg, Trp Hydrochloride in Biomolecular Systems

Antimicrobial Research Applications (In Vitro Studies)

Peptides rich in arginine and tryptophan are recognized for their broad-spectrum antimicrobial activity. researchgate.net The cationic nature of arginine facilitates interaction with negatively charged bacterial membranes, while tryptophan's hydrophobicity promotes membrane disruption and permeabilization. researchgate.netplos.org This dual characteristic makes them effective against a wide range of microbial pathogens.

Activity Against Bacterial Strains (Gram-Positive and Gram-Negative)

In vitro studies have consistently demonstrated the efficacy of Arg-Trp rich peptides against both Gram-positive and Gram-negative bacteria. The structure of the peptide, including its length and the specific arrangement of Arg and Trp residues, significantly influences its antimicrobial potency. rsc.org Research has shown that these peptides often exhibit greater activity against Gram-positive bacteria compared to Gram-negative strains. rsc.orgnih.gov For instance, certain trivalent, ultrashort Arg-Trp peptides have shown high activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. rsc.org

Heptameric cyclic peptides containing Arg and Trp have demonstrated robust activity against Gram-positive bacteria with MIC values as low as 3.1–6.2 μg/mL, while showing more moderate activity against Gram-negative bacteria (MIC = 12.5–25 μg/mL). nih.gov The design of these peptides often involves creating amphipathic structures that can effectively interact with and disrupt the bacterial cell membrane. researchgate.net Studies on rationally designed libraries of Trp- and Arg-rich peptides have identified candidates with potent, broad-spectrum activity against multidrug-resistant ESKAPE pathogens, with mean MICs of 2–4 μM. frontiersin.org

Peptide/Compound ClassTarget Organism (Strain)Finding (MIC)
Heptameric Cyclic Peptides (Arg/Trp) Gram-Positive Bacteria (e.g., S. aureus)3.1–6.2 µg/mL
Heptameric Cyclic Peptides (Arg/Trp) Gram-Negative Bacteria (e.g., E. coli)12.5–25 µg/mL
Trivalent Arg-Trp Peptides (e.g., 10b) Gram-Positive Bacteria1.8–7.3 µM
Engineered Helical Peptides (e.g., E35) Multidrug-Resistant Bacteria (e.g., P. aeruginosa)2–4 µM

This table presents a selection of research findings on the minimum inhibitory concentrations (MIC) of various arginine and tryptophan-containing peptides against bacterial strains. Data sourced from rsc.orgnih.govfrontiersin.org.

Anti-Biofilm Properties

Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix, pose a significant challenge due to their increased resistance to conventional antibiotics. Arg-Trp peptides have demonstrated significant anti-biofilm capabilities, both in preventing the formation of new biofilms and in eradicating pre-existing ones. nih.govnih.gov

Studies on short, Trp- and Arg-rich hexapeptides have shown they can inhibit biofilm formation and break down established biofilms of pathogenic strains like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov For example, a hexameric peptide was found to reduce live E. coli biofilm cells by up to 94.7% at a concentration of 200 μM. nih.gov Similarly, an octameric peptide was shown to disperse up to 91.5% of preformed E. coli biofilms. nih.gov The mechanism often involves the disruption of the bacterial membrane, which is a primary target for these peptides. researchgate.net Covalent immobilization of Arg-Trp rich peptides onto surfaces has also proven effective, with studies showing a reduction in biofilm development by 40% for E. coli and 60% for E. faecalis on modified catheter surfaces. mdpi.com

Synergistic Effects with Other Research Compounds

The efficacy of Arg-Trp peptides can be enhanced through synergistic interactions with other molecules. Research has explored the concept of multivalency, where multiple peptide chains are attached to a central scaffold. researchgate.net A clear synergistic effect was observed when ultrashort di- or tripeptides containing Arg and Trp were displayed on a trivalent scaffold, leading to a significant increase in antibacterial activity compared to their monovalent counterparts. researchgate.net This suggests that a high local concentration of the peptide is crucial for its action.

Furthermore, synergistic effects have been noted between different amino acids within a peptide sequence; for example, tryptophan has been found to synergize with arginine, enhancing antioxidant and potentially antimicrobial potency. researchgate.net There is also ongoing research into the potential synergistic effects between these peptides and conventional antibiotics or other antimicrobial peptides (AMPs), which could lead to more effective combination therapies. nih.gov

Biomaterials and Bioengineering Research (Non-Implantable Systems)

The self-assembling properties and biocompatibility of Arg-Trp peptides make them attractive candidates for the development of novel biomaterials for non-implantable systems. Their applications range from forming stable hydrogels and emulsions to modifying surfaces for controlling biological interactions.

Peptide-Based Hydrogels and Emulsions

Certain Arg-rich surfactant-like peptides have the ability to self-assemble into functional soft materials like hydrogels and emulsions. acs.org For example, a peptide consisting of nine alanine (B10760859) residues and one arginine residue, (Ala)9-Arg, has been shown to form β-sheet fibers above a critical concentration. acs.org This self-assembly process allows it to form hydrogels without requiring a pH trigger and to effectively stabilize oil-in-water emulsions by creating a coating of these fibers around the oil droplets. acs.org

These peptide-based hydrogels are of significant interest as they can mimic the extracellular matrix and can be designed to be stimuli-responsive. google.comnih.govresearchgate.net The ability to form stable emulsions is particularly useful for the formulation of various products where the encapsulation and delivery of active compounds are required. acs.org The inherent antimicrobial activity of the Arg-rich peptide adds another layer of functionality to these materials. acs.org

Surface Modification for Protein Repellency or Biofouling Control

Biofouling, the unwanted accumulation of microorganisms on surfaces, is a major issue in many systems, including water filtration membranes. rsc.orgnih.gov Modifying surfaces with antimicrobial peptides is a promising strategy to combat this problem. mdpi.com Arg-Trp peptides have been covalently immobilized on various surfaces to create "contact killing" coatings that prevent bacterial colonization. researchgate.netmdpi.com

In one study, short Arg-Trp peptides were attached to reverse osmosis membrane surfaces, resulting in increased antimicrobial activity compared to unmodified membranes. rsc.org Another approach involved immobilizing Arg-Trp-Lys peptides on polydimethylsiloxane (B3030410) (PDMS), a material used in catheters. This modification led to an almost 100% inhibition of colonization by both E. coli and S. aureus. mdpi.com These active surface coatings work by killing microbes upon contact, thereby preventing the initial attachment step required for biofilm formation. mdpi.commdpi.com

Advanced Drug and Gene Delivery System Research (Mechanism and Design Focus)

POLY(ARG, TRP) HYDROCHLORIDE is at the forefront of research into sophisticated delivery systems for therapeutic molecules. The positively charged guanidinium (B1211019) group of arginine and the hydrophobic indole (B1671886) ring of tryptophan create a synergistic effect, enabling the design of highly effective carriers for drugs and genetic material. mdpi.com The primary mechanism revolves around overcoming cellular barriers to deliver cargo into the cell interior. mdpi.com Cationic peptides, rich in basic amino acids like arginine, can interact with negatively charged components of the cell membrane and drug molecules through electrostatic interactions. mdpi.com

Design of Cell-Penetrating Peptide Conjugates

Cell-penetrating peptides (CPPs) are short peptides capable of crossing biological membranes and facilitating the intracellular delivery of various molecular cargoes. researchgate.net The design of CPPs based on arginine and tryptophan is a key area of research. mdpi.com Arginine's guanidinium head group is crucial for its cell-penetrating ability, which is superior to that of other basic amino acids like lysine (B10760008). nih.gov This is attributed to its capacity to form bidentate hydrogen bonds with negatively charged phosphate (B84403), carboxylate, and sulfate (B86663) groups on the cell surface. researchgate.net Tryptophan, with its bulky, hydrophobic indole side chain, enhances the peptide's affinity for the lipid bilayer of the cell membrane, promoting insertion and translocation. mdpi.com

The strategic incorporation of tryptophan into polyarginine sequences can significantly boost uptake efficiency. nih.gov Studies on CPPs with varying tryptophan content have shown that an amphipathic structure, where charged and hydrophobic residues are segregated, is beneficial for membrane translocation. mdpi.com The design of these conjugates involves optimizing the ratio and sequence of arginine and tryptophan to balance water solubility, membrane affinity, and translocation efficiency.

Table 1: Design Principles of (Arg, Trp)-Based Cell-Penetrating Peptides

Component Chemical Group Role in Cell Penetration Mechanism of Action
Arginine (Arg) Guanidinium Initiates membrane binding Forms strong electrostatic interactions and hydrogen bonds with negatively charged proteoglycans and phospholipids (B1166683) on the cell surface. researchgate.net

| Tryptophan (Trp) | Indole | Facilitates membrane insertion and translocation | The hydrophobic and aromatic nature of the indole ring allows for insertion into the nonpolar lipid core of the cell membrane, disrupting it locally to allow entry. mdpi.com |

Polyplex Formation for Nucleic Acid Transport

A major challenge in gene therapy is the effective and safe delivery of nucleic acids (e.g., plasmid DNA, siRNA) into target cells. nih.gov Naked nucleic acids are large, negatively charged molecules that are rapidly degraded by nucleases and cannot easily cross the cell membrane. uni-muenchen.de Cationic polymers like this compound can electrostatically complex with negatively charged nucleic acids to form nanosized particles called polyplexes. nih.govmdpi.com

This complexation is an entropically driven process that condenses the nucleic acid into a compact, protected structure. uni-muenchen.de An excess of the cationic polymer is typically used, resulting in a net positive surface charge on the polyplex. nih.gov This positive charge facilitates the initial, non-specific binding of the polyplex to the negatively charged cell surface, triggering cellular uptake through endocytosis. uni-muenchen.de The arginine residues are the primary drivers of this electrostatic interaction, while the tryptophan residues can contribute to the stability of the polyplex core through hydrophobic interactions. acs.org

ParameterDescriptionSignificance in Polyplex Formation
N/P Ratio The molar ratio of nitrogen atoms (N) in the cationic polymer's amine/guanidinium groups to the phosphate groups (P) of the nucleic acid.A key parameter that determines the charge, size, and stability of the resulting polyplexes. Ratios greater than 1 are typically required for effective DNA condensation and a net positive charge. mdpi.combiorxiv.org
Condensation The process of compacting the nucleic acid into a smaller volume.Protects the nucleic acid from enzymatic degradation by nucleases and facilitates its packaging into a nanoparticle suitable for cellular uptake. mdpi.com
Surface Charge The overall electrical charge on the surface of the polyplex.A positive surface charge is crucial for the initial interaction with the negatively charged cell membrane, which is the first step in cellular entry. nih.govuni-muenchen.de

pH-Responsive Delivery Systems

Smart delivery systems that release their cargo in response to specific environmental triggers can significantly improve therapeutic efficacy and reduce side effects. nih.gov The pH difference between the extracellular environment (pH ~7.4) and intracellular compartments like endosomes and lysosomes (pH 4.0-6.5), or the acidic microenvironment of tumors, is a widely exploited trigger. nih.govmdpi.com

While histidine, with a pKa around 6.0, is the most common amino acid used for pH-responsive designs, systems based on other amino acids can also be engineered. mdpi.com For this compound, pH-responsiveness can be conferred through several mechanisms. Conformational changes in the polypeptide backbone can be induced by pH shifts, altering the stability of the nanocarrier and triggering cargo release. mdpi.com For instance, protonation of acidic groups or changes in the charge state of the polymer at lower pH can lead to swelling or disassembly of the polyplex due to increased electrostatic repulsion, thereby releasing the nucleic acid cargo inside the cell—a process crucial for escaping the endosome. nih.govmdpi.com The design of such systems focuses on creating a carrier that is stable at physiological pH but destabilizes upon encountering the acidic environment of the endosome. researchgate.net

Modulators of Protein Assembly and Neurodegeneration Research (In Vitro)

The aggregation of specific proteins into insoluble fibrils is a pathological hallmark of many neurodegenerative diseases, including Alzheimer's disease and amyotrophic lateral sclerosis (ALS). nih.govmdpi.com There is significant interest in finding molecules that can inhibit or modulate this protein assembly process. mdpi.com In vitro studies have explored the potential of arginine- and tryptophan-containing peptides in this context.

Inhibition of Amyloid Fibril Formation

The formation of amyloid fibrils is a critical event in the pathology of several diseases. nih.gov Small molecules that can interfere with this aggregation process are considered promising therapeutic candidates. mdpi.com Both arginine and tryptophan have been shown to modulate protein aggregation. nih.govacs.org

Arginine can act as an aggregation suppressant by inhibiting the formation of intermolecular β-sheet structures that are crucial for fibril formation. acs.org The proposed mechanism for this compound involves a dual action. The tryptophan residues, being aromatic, can engage in π-π stacking and hydrophobic interactions with aromatic residues (e.g., phenylalanine, tyrosine) within amyloidogenic proteins like amyloid-beta. acs.org This interaction can disrupt the self-association of amyloid monomers, preventing them from forming the ordered fibrillar structures. nih.gov Simultaneously, the cationic arginine residues can interact with charged domains on the protein surface, further stabilizing a non-aggregation-prone conformation. nih.gov

Interactions with Dipeptide Repeat Proteins

A hexanucleotide repeat expansion in the C9orf72 gene is the most common genetic cause of ALS and frontotemporal dementia (FTD). researchgate.net This mutation leads to the production of five toxic dipeptide repeat (DPR) proteins through an unconventional translation process. upenn.edu The arginine-rich DPRs, poly(Gly-Arg) and poly(Pro-Arg), are particularly cytotoxic. nih.gov

Research has shown that these toxic, positively charged DPRs can interfere with numerous cellular processes, including nucleocytoplasmic transport and ribosome biogenesis, partly by binding to and sequestering essential cellular proteins. researchgate.netupenn.edu In vitro studies are exploring whether designed peptides like this compound can modulate the behavior of these toxic DPRs. The rationale is that an exogenously supplied arginine-containing peptide could potentially compete with the toxic DPRs for binding sites on cellular partners, thereby mitigating their disruptive effects. Alternatively, it might interact directly with the DPRs themselves, possibly sequestering them into less harmful assemblies. upenn.edu The interaction between poly(GA) and poly(PR) has been shown to alter their structure and reduce toxicity, highlighting that interplay between different peptide species can have significant biological outcomes. upenn.edu

Table 2: Pathological Proteins and Modulatory Interactions

Pathological Protein/Aggregate Associated Disease(s) Role of (Arg, Trp) Peptides in Modulation (In Vitro)
Amyloid-beta Fibrils Alzheimer's Disease Inhibition of fibril formation through aromatic interactions (Tryptophan) and stabilization of non-amyloidogenic conformations (Arginine). nih.govacs.org

| Arginine-Rich Dipeptide Repeat Proteins (e.g., poly-GR, poly-PR) | C9orf72-ALS/FTD | Potential to modulate toxicity by competing for binding to cellular targets or by directly interacting with and sequestering the toxic DPRs. researchgate.netupenn.edu |

Future Research Perspectives and Conceptual Advances for this compound in Biomolecular Systems

The synthetic copolypeptide this compound, composed of arginine and tryptophan residues, presents a versatile platform for innovative research at the intersection of materials science, chemistry, and biology. The unique combination of the cationic guanidinium group of arginine and the fluorescent, aromatic indole side chain of tryptophan offers significant potential for future applications. This article explores prospective research directions focused on leveraging the distinct properties of this copolymer in biomolecular systems.

Integration with Advanced Imaging Techniques for Molecular Visualization

The dual-functional nature of this compound makes it an excellent candidate for the development of novel probes for advanced molecular imaging. Future research can focus on harnessing its intrinsic properties and its capacity for modification to visualize complex biological processes in vitro.

The tryptophan component provides an inherent fluorescent signal that can be exploited for optical imaging techniques. The sensitivity of tryptophan's fluorescence to its local environment allows for the development of "turn-on" or "turn-off" probes that signal binding events to target biomolecules through changes in emission intensity or wavelength.

For imaging modalities that offer higher sensitivity and tissue penetration, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), the copolymer can be functionalized. nih.gov Research efforts could involve chelating radionuclides to the peptide backbone. Peptides containing arginine have been successfully labeled for nuclear imaging, suggesting a viable pathway for developing this compound-based radiotracers. nih.gov These probes could be designed to track the copolymer's interaction with and distribution within cellular or tissue models, providing insights into its biomolecular recognition patterns.

Table 1: Potential Integration of this compound with Advanced Imaging Modalities

Imaging Modality Principle of Integration Potential Application Key Residue
Fluorescence Microscopy Utilization of tryptophan's intrinsic fluorescence, which is sensitive to the local microenvironment. Visualizing binding to nucleic acids or proteins in real-time within fixed or live cells. Tryptophan
PET/SPECT Covalent attachment of chelators for radiolabeling with positron-emitting (e.g., ¹⁸F) or gamma-emitting (e.g., ⁹⁹ᵐTc) isotopes. nih.gov In vitro tracking of the copolymer's biodistribution and target accumulation in tissue models. Arginine/Backbone

| Surface Plasmon Resonance (SPR) Imaging | Immobilization on a sensor surface to monitor binding events with target analytes in real-time without labeling. mdpi.com | Quantifying binding kinetics and affinity to specific biomolecular targets on a surface. | Arginine |

Development of Novel Biosensors and Diagnostic Tools (Non-Clinical)

The development of sensitive and specific biosensors is critical for environmental monitoring and life sciences research. researchgate.net this compound is a promising material for the fabrication of novel non-clinical biosensing platforms due to the electrochemical activity and binding capabilities of its constituent amino acids. researchgate.net

The positively charged arginine residues can facilitate the electrostatic immobilization of negatively charged biomolecules, such as nucleic acids or certain proteins, onto an electrode surface. researchgate.net This property is foundational for creating electrochemical biosensors. For instance, a this compound-modified electrode could be used to capture specific DNA or RNA sequences, with the binding event transduced into a measurable electrical signal. Research has demonstrated the use of poly-L-arginine in conjunction with materials like graphene oxide to create sensitive electrochemical sensors for detecting environmental contaminants. researchgate.net

Furthermore, optical biosensors can be conceptualized based on tryptophan's fluorescence. researchgate.net The binding of a target analyte to the copolymer could induce a conformational change, leading to quenching or enhancement of the tryptophan fluorescence, providing a direct optical readout. researchgate.net These biosensors could be applied to the detection of a wide range of analytes, from metal ions to organic pollutants, in various matrices. mdpi.comresearchgate.net

Table 2: Conceptual Non-Clinical Biosensor Designs Using this compound

Biosensor Type Functional Principle Target Analyte Class Role of Copolymer
Electrochemical The copolymer acts as a recognition and immobilization layer on an electrode. Arginine's positive charge binds negatively charged targets. researchgate.netresearchgate.net Nucleic Acids, Anionic Proteins, Pesticides. researchgate.net Biorecognition element, Signal amplification.
Optical (Fluorescence) Binding of the analyte to the copolymer induces a change in the fluorescence emission of tryptophan residues. Metal Ions, Small Molecules, Biomarkers. Fluorescent reporter, Recognition element.

| Piezoelectric | The copolymer is coated on a quartz crystal microbalance; mass changes from analyte binding alter the resonance frequency. researchgate.net | Viruses, Whole Cells, Large Protein Complexes. | Mass-sensitive capture layer. |

Exploiting Sequence-Specific Recognition for Targeted Molecular Probes

A significant frontier in molecular biology is the design of probes that can recognize and bind to specific sequences of DNA or RNA. researchgate.net This capability is crucial for understanding gene regulation and developing new research tools. The composition of this compound offers a basis for designing molecular probes with tunable specificity for nucleic acid sequences.

The arginine residue, with its guanidinium group, is well-known to interact with the negatively charged phosphate backbone of DNA and RNA, providing strong binding affinity. nih.govnih.gov Tryptophan, with its planar indole ring, can intercalate between base pairs or bind within the grooves of the double helix. researchgate.net The specific recognition is thought to arise from a combination of electrostatic interactions, hydrogen bonding, and shape complementarity. nih.gov

Future research could focus on synthesizing copolymers with defined sequences of arginine and tryptophan (e.g., repeating Arg-Trp units) to target specific nucleic acid motifs. mdpi.com For example, studies have shown that certain protein domains use arginine residues to recognize specific DNA sequences. nih.gov By mimicking these natural recognition motifs, synthetic this compound probes could be engineered. The tryptophan fluorescence would serve as a built-in reporter, signaling successful binding to the target sequence. Such probes would be invaluable tools for mapping nucleic acid structures and identifying specific sequences in complex biological samples without the need for external labels. core.ac.uk

Table 3: Roles of Arginine and Tryptophan in Sequence-Specific Nucleic Acid Recognition

Residue Primary Interaction Mechanism Contribution to Binding
Arginine Electrostatic interaction between the positive guanidinium group and the negative phosphate backbone. nih.govnih.gov Provides high affinity and stabilizes the probe-nucleic acid complex.

| Tryptophan | Hydrophobic and π-stacking interactions via intercalation between base pairs or binding in the minor/major grooves. researchgate.net | Contributes to sequence specificity and provides an intrinsic fluorescent signal for detection. |

Q & A

Basic: What experimental methodologies are recommended for synthesizing POLY(ARG, TRP) HYDROCHLORIDE?

Answer:
Solid-phase peptide synthesis (SPPS) is the standard method, leveraging Fmoc or Boc chemistry for stepwise addition of Arg and Trp residues. Post-synthesis, hydrochloric acid is used for counterion exchange to form the hydrochloride salt. Analytical validation via reversed-phase HPLC (RP-HPLC) with a C18 column and trifluoroacetic acid (TFA) mobile phase ensures purity, while mass spectrometry (MS) confirms molecular weight . For reproducibility, use standardized buffers (e.g., Britton-Robinson buffer for electrochemical characterization) and document pH adjustments with NaOH to maintain consistency .

Basic: Why are Arg and Trp residues selected for antimicrobial peptide design?

Answer:
Arg provides cationic charge for electrostatic interactions with anionic bacterial membranes, while Trp’s indole ring enables hydrophobic and cation–π interactions with lipid bilayers. Combinatorial library screens show hexapeptides rich in Arg and Trp exhibit maximal antimicrobial activity due to synergistic membrane disruption . This dual functionality balances charge-driven targeting (Arg) and membrane integration (Trp), critical for broad-spectrum efficacy .

Advanced: What molecular mechanisms underlie the antimicrobial activity of this compound?

Answer:
Mechanisms include:

  • Electrostatic binding : Cationic Arg residues target negatively charged phospholipid head groups on bacterial membranes.
  • Membrane integration : Trp partitions into lipid bilayers, destabilizing membrane integrity.
  • Cation–π interactions : Arg’s guanidinium group and Trp’s indole ring form non-covalent bonds, enhancing peptide-lipid affinity.
    These interactions collectively cause pore formation or membrane dissolution, validated via fluorescence anisotropy and molecular dynamics simulations .

Advanced: How should researchers address contradictory data on POLY(ARG, TRP)’s association with cancer risk?

Answer:
Conflicting results (e.g., XRCC1 Arg194Trp polymorphism studies) arise from population heterogeneity, sample size, or confounding variables (e.g., smoking status). To resolve discrepancies:

  • Conduct stratified analyses by demographic/environmental factors.
  • Use meta-analyses (e.g., pooled OR = 1.31 for Trp/Trp genotype in Chinese populations) to identify trends .
  • Validate findings with in vitro DNA repair assays to link genotypic data to functional outcomes .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • RP-HPLC : Purity assessment using gradients of acetonitrile/TFA.
  • Circular Dichroism (CD) : Secondary structure analysis in membrane-mimetic environments (e.g., SDS micelles).
  • MALDI-TOF MS : Accurate mass determination.
  • Fluorescence Spectroscopy : Trp’s intrinsic fluorescence monitors membrane binding kinetics .

Advanced: What are key challenges in reproducing antimicrobial efficacy studies with this compound?

Answer:

  • Variable experimental conditions : Differences in bacterial strains, growth media (e.g., cation content), or peptide solubility (pH-dependent charge).
  • Standardize protocols : Use CLSI guidelines for MIC assays and include controls like polymyxin B.
  • Batch variability : Characterize peptide purity (>95%) and salt content via elemental analysis .

Basic: How to design experiments assessing POLY(ARG, TRP)’s hemolytic activity?

Answer:

  • Erythrocyte lysis assay : Incubate peptides with human RBCs (2% hematocrit) at 37°C for 1 hour. Measure hemoglobin release at 414 nm.
  • Selectivity index : Compare MIC (antimicrobial) vs. HC50 (hemolytic) values. Optimize Arg/Trp ratios to minimize HC50 while retaining potency .

Advanced: What structural analysis tools elucidate POLY(ARG, TRP)’s membrane interactions?

Answer:

  • NMR spectroscopy : Resolve peptide orientation in lipid bilayers (e.g., POPG vesicles).
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to model membranes.
  • Coarse-grained simulations : Predict self-assembly and pore formation mechanisms .

Advanced: How can researchers optimize POLY(ARG, TRP) stability under physiological conditions?

Answer:

  • Protease resistance : Substitute L-amino acids with D-Arg or D-Trp to reduce enzymatic degradation.
  • PEGylation : Conjugate polyethylene glycol to enhance serum half-life.
  • pH adjustment : Stabilize hydrochloride salt form in buffers (pH 5–7) to prevent aggregation .

Basic: What statistical approaches resolve conflicting efficacy data in preclinical studies?

Answer:

  • Multivariate regression : Identify covariates (e.g., bacterial inoculum size) affecting MIC values.
  • Bland-Altman plots : Assess inter-laboratory variability in hemolysis assays.
  • Power analysis : Ensure sample sizes detect ≥2-fold differences in activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.